![molecular formula C16H16N4S2 B2467177 (5-甲基咪唑并[1,2-a]吡啶-2-基)甲基(吡啶-3-基甲基)氨基二硫代甲酸酯 CAS No. 622794-09-6](/img/structure/B2467177.png)
(5-甲基咪唑并[1,2-a]吡啶-2-基)甲基(吡啶-3-基甲基)氨基二硫代甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 3CLpro-IN-13: is a chemical compound designed to inhibit the activity of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development .
科学研究应用
Antiviral Therapy Development
The primary application of SARS-CoV-2 3CLpro-IN-13 is in the development of antiviral therapies. The 3CLpro enzyme is essential for processing viral polyproteins, which are necessary for viral replication. Inhibiting this enzyme can effectively disrupt the viral life cycle.
- Mechanism of Action : By binding to the active site of 3CLpro, inhibitors like SARS-CoV-2 3CLpro-IN-13 prevent the cleavage of polyproteins, thereby halting the production of functional viral proteins necessary for replication .
- Efficacy in Preclinical Models : Studies have demonstrated that compounds targeting 3CLpro show significant antiviral activity in vitro and in animal models. For instance, S-217622, a related noncovalent inhibitor, exhibited dose-dependent inhibition of SARS-CoV-2 replication in mice .
Structural Biology and Drug Design
The structural analysis of SARS-CoV-2 3CLpro and its interactions with inhibitors has facilitated drug design efforts.
- Crystallography Studies : High-resolution crystal structures of the 3CLpro in complex with various inhibitors have been determined. These studies provide insights into binding affinities and interaction patterns, which are critical for optimizing new inhibitors .
- Virtual Screening Approaches : Computational methods such as molecular docking and virtual screening have been employed to identify potential inhibitors from large compound libraries. For example, a study screened over 8,700 compounds to identify new candidates with low IC50 values against 3CLpro .
Drug Repurposing Initiatives
Given the urgent need for effective treatments during the COVID-19 pandemic, repurposing existing drugs has been a significant focus.
- Identifying Existing Inhibitors : Researchers have utilized libraries of FDA-approved drugs to find candidates that can inhibit 3CLpro effectively. For instance, ivermectin has shown substantial inhibitory effects on 3CLpro activity .
- Expanding Therapeutic Options : The identification of additional compounds through drug repurposing not only accelerates the availability of treatments but also provides valuable data on drug interactions and resistance mechanisms .
Case Study: EDP-235
EDP-235 is highlighted as a promising broad-spectrum coronavirus inhibitor that targets the 3CLpro enzyme. It has demonstrated efficacy in preclinical models and is currently undergoing clinical evaluation. Notably, studies revealed that engineered mutations in circulating variants did not confer resistance to EDP-235, suggesting its potential effectiveness against emerging strains .
Case Study: S-217622
S-217622 was discovered through virtual screening and has shown potent antiviral activity against multiple SARS-CoV-2 variants. In vivo studies indicated that it effectively inhibited viral replication in infected mice, marking it as a viable oral treatment option for COVID-19 .
Summary Table of Key Findings
作用机制
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This process leads to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
The compound interacts with the active site of human PI3Kα . This interaction inhibits the activity of PI3K, thereby preventing the phosphorylation of Akt .
Biochemical Pathways
The inhibition of PI3K disrupts the PI3K/Akt signaling pathway . This pathway regulates various cellular functions, including cell proliferation, growth, and differentiation . Therefore, the compound’s action can have significant downstream effects on these cellular processes.
Result of Action
The compound has demonstrated cytotoxic activity against cancer cell lines such as MCF-7 and HeLa . In vitro tests have shown that it exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production of SARS-CoV-2 3CLpro-IN-13 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
化学反应分析
Types of Reactions: SARS-CoV-2 3CLpro-IN-13 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of SARS-CoV-2 3CLpro-IN-13 include various organic solvents, catalysts, and protective groups to facilitate the desired chemical transformations .
Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final compound, SARS-CoV-2 3CLpro-IN-13 .
相似化合物的比较
- Nirmatrelvir
- Ensitrelvir
- WU-04
Comparison: SARS-CoV-2 3CLpro-IN-13 is unique in its chemical structure and binding affinity compared to other similar compounds. While nirmatrelvir and ensitrelvir are also 3CLpro inhibitors, SARS-CoV-2 3CLpro-IN-13 exhibits distinct binding interactions and resistance profiles, making it a valuable addition to the arsenal of antiviral agents .
生物活性
SARS-CoV-2, the virus responsible for COVID-19, employs various proteins to facilitate its replication and spread within the host. Among these, the 3-chymotrypsin-like protease (3CLpro) is crucial for processing viral polyproteins into functional units necessary for viral replication. Inhibitors targeting this protease, such as SARS-CoV-2 3CLpro-IN-13, have garnered significant attention as potential antiviral agents. This article reviews the biological activity of SARS-CoV-2 3CLpro-IN-13, supported by data tables, case studies, and relevant research findings.
Role of 3CLpro in SARS-CoV-2 Replication
The 3CLpro enzyme plays an essential role in the viral life cycle by cleaving the polyproteins pp1a and pp1ab at 11 distinct sites, which is critical for generating nonstructural proteins (NSPs) necessary for viral replication. The specificity of 3CLpro for certain amino acid sequences, particularly Gln in the P1 position, underscores its importance as a therapeutic target. The enzyme operates as a homodimer with a catalytic dyad composed of Cys-145 and His-41, which is atypical among cysteine proteases .
Biological Activity of SARS-CoV-2 3CLpro-IN-13
SARS-CoV-2 3CLpro-IN-13 has been identified as a potent inhibitor of the 3CLpro enzyme. Research has demonstrated its efficacy in vitro, with significant inhibition of enzymatic activity observed at low concentrations. For instance, studies have shown that compounds similar to IN-13 exhibit IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range .
Inhibition Studies
Compound | IC50 (μM) | EC50 (μM) | Remarks |
---|---|---|---|
SARS-CoV-2 3CLpro-IN-13 | 0.7 | ~5 | Effective against SARS-CoV and MERS-CoV |
Nirmatrelvir | ~0.5 | ~8 | Approved antiviral with clinical relevance |
Ivermectin | >10 | >10 | Partial inhibition observed |
Table 1: Comparative Inhibition Data for Selected Compounds against SARS-CoV-2 3CLpro
The mechanism by which SARS-CoV-2 3CLpro-IN-13 exerts its inhibitory effects involves binding to the active site of the protease, thereby preventing it from cleaving the viral polyproteins. Molecular dynamics simulations suggest that this compound induces conformational changes in the protease that further diminish its activity .
Case Studies and Research Findings
- In Vitro Efficacy : A study employing a fluorescence resonance energy transfer (FRET) assay demonstrated that IN-13 significantly reduced protease activity at concentrations as low as 0.7 μM .
- Resistance Monitoring : Continuous surveillance of viral mutations associated with resistance to protease inhibitors has been conducted. Current data indicate that resistance mutations affecting IN-13 are rare, with only a small percentage of sequences exhibiting mutations linked to decreased susceptibility .
- Animal Models : Preclinical studies in animal models have shown that treatment with IN-13 leads to lower viral loads and improved clinical outcomes compared to untreated controls .
属性
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBJLRRZKJCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。